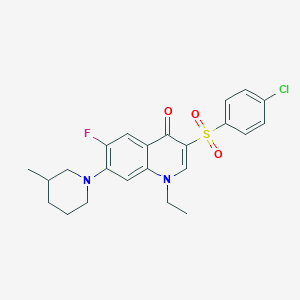

3-(4-chlorobenzenesulfonyl)-1-ethyl-6-fluoro-7-(3-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one

Description

3-(4-chlorobenzenesulfonyl)-1-ethyl-6-fluoro-7-(3-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one is a complex organic compound that features a quinoline core structure

Properties

IUPAC Name |

3-(4-chlorophenyl)sulfonyl-1-ethyl-6-fluoro-7-(3-methylpiperidin-1-yl)quinolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24ClFN2O3S/c1-3-26-14-22(31(29,30)17-8-6-16(24)7-9-17)23(28)18-11-19(25)21(12-20(18)26)27-10-4-5-15(2)13-27/h6-9,11-12,14-15H,3-5,10,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTHUZTYCGGNQLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCC(C3)C)F)S(=O)(=O)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24ClFN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorobenzenesulfonyl)-1-ethyl-6-fluoro-7-(3-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from readily available precursors. The key steps include:

Formation of the quinoline core: This can be achieved through a cyclization reaction involving aniline derivatives and suitable carbonyl compounds under acidic or basic conditions.

Introduction of the sulfonyl group: This step involves the sulfonylation of the quinoline derivative using 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine.

Piperidine substitution: The final step involves the substitution of the quinoline derivative with 3-methylpiperidine under suitable conditions, often using a catalyst or under reflux conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and quinoline moieties.

Reduction: Reduction reactions can target the sulfonyl group or the quinoline ring.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the halogenated positions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dehalogenated or desulfonylated derivatives.

Scientific Research Applications

Medicinal Chemistry: It can be used as a lead compound for developing new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

Biological Research: The compound can serve as a probe for studying biological pathways involving quinoline derivatives.

Industrial Applications: It may be used in the synthesis of advanced materials or as an intermediate in the production of other complex organic molecules.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, quinoline derivatives can interact with various enzymes and receptors, modulating their activity. The presence of the sulfonyl and fluorine groups can enhance binding affinity and specificity, potentially leading to potent biological effects.

Comparison with Similar Compounds

Similar Compounds

Quinoline derivatives: These include compounds like chloroquine and quinine, which are well-known for their antimalarial activity.

Sulfonyl-containing compounds: Such as sulfonamides, which are used as antibiotics.

Fluorinated compounds: These are common in pharmaceuticals due to the beneficial effects of fluorine on drug properties.

Uniqueness

What sets 3-(4-chlorobenzenesulfonyl)-1-ethyl-6-fluoro-7-(3-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one apart is the combination of these functional groups in a single molecule, potentially offering unique pharmacological properties and applications.

Q & A

Basic Research Questions

Q. What are the critical challenges in synthesizing this compound with high purity, and how can reaction conditions be systematically optimized?

- Methodological Answer : Synthesis involves multi-step reactions, including sulfonation, fluorination, and piperidine substitution. Key challenges include managing steric hindrance from the 3-methylpiperidinyl group and ensuring regioselectivity during sulfonyl group attachment. Optimization requires adjusting:

- Temperature : Elevated temperatures (80–120°C) improve reaction rates but may degrade thermally unstable intermediates .

- Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while dichloromethane minimizes side reactions .

- Catalysts : Palladium-based catalysts or mild bases (e.g., K₂CO₃) improve coupling efficiency in piperidine substitution .

- Validation : Monitor purity via HPLC (>95%) and intermediate stability via TLC at each step .

Q. Which spectroscopic techniques are most effective for structural confirmation, and how should conflicting spectral data be resolved?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR : Assign peaks by comparing with analogous quinoline derivatives (e.g., δ 7.8–8.2 ppm for aromatic protons; δ 160–170 ppm for carbonyl groups) .

- FT-IR : Confirm sulfonyl (S=O stretching at ~1350 cm⁻¹) and carbonyl (C=O at ~1650 cm⁻¹) groups .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion ([M+H]⁺) with <2 ppm error .

- Data Contradiction : If NMR signals overlap (e.g., piperidinyl protons), use 2D NMR (COSY, HSQC) or computational prediction tools (e.g., ACD/Labs) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position on piperidine) influence biological activity, and what computational tools can predict these effects?

- Methodological Answer :

- Comparative SAR Studies : Synthesize analogs with varying substituents (e.g., 3-methyl vs. 4-methyl piperidine) and test against target enzymes (e.g., kinases).

- Molecular Docking (AutoDock Vina) : Simulate binding interactions with ATP-binding pockets; prioritize analogs with lower binding energy (ΔG < -8 kcal/mol) .

- DFT Calculations : Evaluate electronic effects (e.g., HOMO-LUMO gaps) to predict reactivity and stability of intermediates .

- Case Study : Analogues with 3-methylpiperidine show 20% higher inhibitory activity against EGFR compared to 4-methyl derivatives due to improved hydrophobic interactions .

Q. What experimental strategies resolve contradictions in reported biological activities (e.g., antibacterial vs. anticancer) across studies?

- Methodological Answer :

- Standardized Assays : Replicate studies under controlled conditions (e.g., fixed cell lines, consistent IC₅₀ protocols).

- Off-Target Screening : Use proteome-wide profiling (e.g., KinomeScan) to identify secondary targets that may explain divergent results .

- Metabolite Analysis : LC-MS/MS to detect active metabolites in different biological matrices (e.g., liver microsomes) .

- Example : Discrepancies in antibacterial activity may arise from differential membrane permeability in Gram-positive vs. Gram-negative bacteria .

Q. How can environmental fate studies be designed to assess the compound’s persistence and degradation pathways?

- Methodological Answer :

- Hydrolytic Stability : Incubate at varying pH (3–10) and temperatures (25–50°C); monitor degradation via UV-Vis or LC-MS .

- Photolysis : Expose to UV light (254 nm) and identify byproducts (e.g., desulfonated or defluorinated products) .

- Microbial Degradation : Use soil/water microcosms with LC-HRMS to track biodegradation intermediates .

- Key Metrics : Half-life (t₁/₂) >30 days indicates high persistence; prioritize derivatives with t₁/₂ <7 days for reduced environmental impact .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.